molecular formula C18H18N2O3 B1215597 TSU-68

TSU-68

Cat. No.: B1215597
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TSU-68 is a complex organic compound with a unique structure that combines elements of indole and pyrrole chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TSU-68 typically involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoro-1,3-dihydroindol-2-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as piperidine, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TSU-68 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indole and pyrrole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole and pyrrole rings.

Scientific Research Applications

TSU-68 has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of TSU-68 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Fluoro-2-oxoindolin-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
  • (Z)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
  • (Z)-3-(2,4-Dimethyl-5-(2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Uniqueness

TSU-68 is unique due to its specific combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TSU-68, and how are they experimentally validated?

this compound is a multi-target receptor tyrosine kinase (RTK) inhibitor with specificity for Flk-1/KDR (VEGFR2), PDGFRβ, and FGFR1. Experimental validation involves kinase inhibition assays using pre-coated peptide substrates (e.g., polyGlu-Tyr) and Western blotting to measure tyrosine phosphorylation levels. For example:

  • VEGFR2 : Inhibits VEGF-stimulated KDR phosphorylation in HUVECs at 0.03–0.1 µM .
  • PDGFRβ : Blocks PDGF-induced phosphorylation in NIH-3T3 cells overexpressing PDGFRβ at similar concentrations .
  • FGFR1 : Requires higher concentrations (≥10 µM) to inhibit FGF-induced substrate phosphorylation . Selectivity is confirmed by its lack of effect on EGFR phosphorylation even at 100 µM .

Q. What in vitro and in vivo models are commonly used to study this compound’s antitumor effects?

  • In vitro : HUVECs for angiogenesis studies (IC50 = 0.34 µM for VEGF-driven proliferation) and MO7E cells for c-kit inhibition (IC50 = 0.29 µM for proliferation; apoptosis induction) .
  • In vivo : Xenograft models (e.g., A375 melanoma, Colo205 colon cancer) in BALB/c nu/nu mice. Doses of 75–200 mg/kg (oral or intraperitoneal) are used to assess tumor growth suppression and vascular permeability changes via dynamic contrast-enhanced MRI .

Q. How is this compound’s solubility and stability managed in experimental settings?

this compound is dissolved in DMSO for in vitro studies (solubility: 40 mg/mL in DMSO) and stored at -20°C. For in vivo use, formulations in DMSO are diluted in saline, with stability maintained for ≥6 months at -80°C. Room-temperature storage is feasible for short-term use (≤6 months for 5–25 mg batches) .

Advanced Research Questions

Q. How do pharmacokinetic challenges, such as autoinduction metabolism, impact this compound’s clinical efficacy?

Repeated administration reduces plasma exposure (Cmax and AUC decrease >2-fold after day 1 vs. days 8/29) due to CYP1A1/2-mediated autoinduction. This necessitates dose optimization to maintain trough levels above IC50 for VEGFR/PDGFR (e.g., 200 mg/m² achieves steady-state trough concentrations sufficient for target inhibition) . Methodological mitigation strategies include:

  • Monitoring liver cytochrome P450 activity in preclinical models .
  • Adjusting dosing schedules to account for saturation of absorption at higher doses .

Q. What methodologies resolve contradictions between preclinical and clinical outcomes of this compound?

Despite robust antitumor activity in xenografts, phase III trials (e.g., ORIENTAL in HCC) showed no survival benefit. Approaches to address this include:

  • Biomarker stratification : Subgroup analysis revealing improved progression-free survival (PFS) in patients with low baseline PDGF-AA levels .
  • Combination therapy : Pairing this compound with chemotherapies (e.g., docetaxel) to enhance efficacy, though randomized trials show limited additive effects .
  • Dose refinement : Aligning clinical doses with preclinical exposure metrics (e.g., AUC correlation in xenografts) .

Q. What experimental designs are recommended to study this compound’s off-target effects, such as airway smooth muscle relaxation?

Unexpected relaxation of pre-contracted tracheal rings (IC50 = 316 µM) is mediated via voltage-dependent Ca²⁺ channels (VDCCs) and non-selective cation channels (NSCCs). Key methodologies include:

  • Force measurement assays : Quantifying muscle tension in murine tracheal rings .
  • Patch-clamp electrophysiology : Isolating VDCC/NSCC currents in ASM cells .
  • Calcium imaging : Validating intracellular Ca²⁺ flux inhibition .

Q. How can researchers optimize this compound dosing schedules to overcome metabolic limitations?

  • Pharmacokinetic modeling : Using data from phase I studies to simulate steady-state concentrations and adjust dosing intervals .
  • Hepatic function monitoring : Assessing CYP1A1/2 induction in patient serum to predict clearance rates .
  • Combination with CYP inhibitors : Preclinical evaluation of metabolic pathway blockers to prolong this compound exposure .

Q. Methodological Guidance

Q. What techniques validate this compound’s antiangiogenic activity in tumor models?

  • Immunohistochemistry : Quantifying microvessel density (CD31 staining) in tumor sections .
  • Dynamic contrast-enhanced MRI : Measuring vascular permeability (Ktrans) and plasma volume fraction in tumor cores .
  • Apoptosis assays : TUNEL staining of endothelial cells in tumor stroma .

Q. How should researchers address inconsistent biomarker responses in clinical trials?

  • Pre-specified subgroup analyses : Stratifying patients by baseline angiogenic factors (e.g., VEGF, PDGF-AA) .
  • Longitudinal sampling : Tracking biomarker dynamics during treatment to identify adaptive resistance .
  • Multi-omics integration : Correlating transcriptomic/proteomic profiles with drug response .

Q. What are best practices for replicating this compound’s preclinical results?

  • Standardized cell lines : Use authenticated HUVECs/NIH-3T3 lines with overexpression of target receptors .
  • Dose validation : Confirm IC50 values via parallel Western blotting and proliferation assays .
  • Animal model rigor : Maintain consistent xenograft implantation protocols and randomization .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-[2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NHFDRBXTEDBWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Synonyms

5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid
TSU 68
TSU-68

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, a mixture of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionic acid (10 g, 51 mmol), 2-oxindole (6.5 g, 49 mmol) and sodium hydroxide (40 g, 58 mmol) dissolved in 50 ml of water was stirred at 50° C. for 4 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate acidified with to pH 3 with 12 N hydrochloric acid. The solid which precipitated was collected by vacuum filtration, washed with 10 ml of water and dried under vacuum overnight. The crude solid slurry washed with hot ethanol twice. The solid was then collected by vacuum filtration, washed with 10 ml of ethanol and dried under vacuum to give 13.8 g (91%) of 3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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